2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCVSAGTMHVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring System Construction
Benzothieno[3,2-d]pyrimidine Scaffold Formation
The foundational step involves constructing the benzothieno[3,2-d]pyrimidine ring system. A validated approach utilizes cyclocondensation reactions between appropriately substituted thiophene derivatives and pyrimidine precursors.
In a representative procedure (Source 3), ethyl 3-amino-benzothieno[2,3-d]pyrimidine-4-one derivatives are synthesized through multi-step sequences involving:
- Treatment of ethylcarboxylate intermediates with dimethyl sulfate and carbon disulfide to introduce sulfur functionalities.
- Subsequent hydrazine hydrate-mediated ring closure under reflux conditions.
Key reaction parameters:
Sulfanyl Group Introduction Strategies
Sequential Thioetherification
The methylsulfanyl and phenylsulfanyl substituents are typically installed through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions.
Methylsulfanyl Incorporation
Methylsulfanyl groups are introduced via alkylation of thiolate intermediates. Source 3 documents a protocol where:
- Potassium salts of thienopyrimidinones are generated in situ using alcoholic KOH
- Methyl iodide (1.2 equiv) is added at 0–5°C
- Reaction proceeds for 3 hours under nitrogen atmosphere
Critical parameters :
- Base: Potassium hydroxide (2.5 equiv)
- Temperature: 0°C → room temperature gradient
- Workup: Precipitation in ice-water followed by ethanol recrystallization
Phenylsulfanyl Functionalization
Phenylsulfanyl groups are introduced through aromatic thiol coupling. Source 4's SMILES analysis (CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC5=CC=CC=C53) suggests para-substituted benzyl thiols react with halogenated pyrimidine intermediates.
Experimental data from analogous systems (Source 2) shows:
Optimized Synthetic Pathways
Two-Step Assembly Methodology
A consolidated synthesis route derived from multiple sources involves:
Mechanistic considerations :
Spectroscopic Characterization
Structural Validation Techniques
Reported analytical data for related compounds (Sources 1,3,4) confirms structural fidelity:
IR Spectroscopy :
- 1712–1665 cm⁻¹: Stretching vibrations for conjugated C=O groups
- 3423 cm⁻¹: N-H stretching in amino derivatives
¹H NMR (DMSO-d6) :
- δ 0.96–1.02 ppm: Methyl groups in spirocyclic systems
- δ 6.31 ppm: Triazole proton resonances
- δ 9.52 ppm: Broad NH signals
Mass Spectrometry :
Comparative Method Analysis
Process Optimization Considerations
Solvent Selection Impacts
Data cross-referenced from Sources 2–4 reveals:
Industrial-Scale Adaptation Challenges
Key Operational Hurdles
- Exothermic nature of thiol coupling reactions requires advanced cooling systems
- Thioether oxidation susceptibility demands inert atmosphere maintenance
- High-boiling solvent removal (e.g., DMF) increases energy costs
Source 5's thienothiophene functionalization study suggests continuous flow reactors could mitigate these issues through improved heat/mass transfer.
Emerging Methodological Developments
Photocatalytic Thiolation
Preliminary studies on analogous systems (Source 5) indicate:
- Visible-light mediated C-S bond formation
- Organophotoredox catalysts (e.g., Eosin Y)
- 72% yield achieved for benzothiophene derivatives under blue LED irradiation
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide.
Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Conditions: : Refluxing with a suitable nucleophile in the presence of a base.
Major Products
Oxidation of the compound can yield sulfoxides or sulfones.
Reduction of nitro groups to amino groups.
Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine has shown potential in various research fields:
Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: : Preliminary studies suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine exerts its effects involves its interactions with molecular targets such as enzymes or receptors. The compound's sulfur-containing groups can interact with specific sites on target molecules, modulating their activity. Detailed studies on its binding modes and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzothieno[3,2-d]pyrimidine derivatives exhibit diverse biological and physical properties depending on substituents. Key comparisons include:
Key Observations:
- COX-2 Affinity : The presence of bulky aryl groups (e.g., phenylsulfanyl) enhances COX-2 binding compared to smaller substituents like methylsulfanyl. Antipyrine derivatives show the highest affinity (ΔG = −9.4) due to complementary interactions with COX-2 active sites .
- Fluorescence: Amino and sulfone groups (e.g., in compound 3a) significantly boost fluorescence quantum yield (Φfl ~ 0.45) via extended π-conjugation, whereas methylsulfanyl/phenylsulfanyl groups result in weaker emission (Φfl ~ 0.03) .
- Synthetic Accessibility : Derivatives with simple sulfanyl groups (e.g., methylsulfanyl) are synthesized in high yields (89%) via one-pot reactions, while complex substituents (e.g., antipyrine) require multi-step protocols .
Physicochemical Properties
- Solubility: Methylsulfanyl and phenylsulfanyl groups impart moderate lipophilicity (logP ~ 3.5), whereas sulfone or amino groups increase polarity, improving aqueous solubility .
- Thermal Stability: Fused-ring systems (e.g., benzo[4,5]thieno derivatives) exhibit higher thermal stability (decomposition >250°C) compared to non-fused analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine, and what key reaction conditions must be controlled?
- Methodology : Synthesis typically involves multi-step routes:
- Step 1 : Construction of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
- Step 2 : Introduction of sulfanyl groups at the 2- and 4-positions using nucleophilic substitution (e.g., thiols or disulfides with activated halides).
- Key Conditions :
- Catalysts : K₂CO₃ or NaH for deprotonation .
- Solvents : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Temperature : 60–80°C for optimal kinetics without side reactions .
- Purification : HPLC or column chromatography ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what critical data points should be analyzed?
- Techniques :
- ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 7.2–8.1 ppm) and methylsulfanyl signals (δ ~2.5 ppm) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 8.59° between core and substituents) and π-π stacking interactions .
- IR Spectroscopy : Confirm S–C and C=O stretches (1050–1250 cm⁻¹ and ~1700 cm⁻¹) .
- Validation : Cross-check experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. What are the primary biological activities reported for thieno[3,2-d]pyrimidine derivatives, and which structural features correlate with these activities?
- Activities :
- Kinase Inhibition : PI3K/p110α inhibition (e.g., GDC-0941 analog with IC₅₀ < 10 nM) .
- Anticancer : Apoptosis induction in breast cancer cell lines (MCF-7, MDA-MB-231) .
- Structure-Activity Relationship (SAR) :
- 2-/4-Sulfanyl Groups : Enhance target binding via hydrophobic interactions .
- Aryl Substituents : Electron-withdrawing groups (e.g., Cl, Br) improve metabolic stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing sulfanyl groups at the 2- and 4-positions of the thieno[3,2-d]pyrimidine core?
- Strategies :
- Stepwise Functionalization : Prioritize 4-position sulfanylation due to higher electrophilicity .
- Solvent Screening : Test DMF vs. THF for solubility and reaction efficiency .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Table 1 : Yield Optimization Parameters
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Thiolation | Base (K₂CO₃ vs. NaH) | K₂CO₃ in DMF | +15–20% |
| Purification | HPLC vs. TLC | HPLC (C18 column) | Purity >99% |
Q. What strategies are recommended for resolving contradictions in pharmacological data across different cell line studies involving this compound?
- Approaches :
- Isogenic Cell Lines : Compare activity in wild-type vs. PI3K-mutant lines to isolate target effects .
- Orthogonal Assays : Validate cytotoxicity via MTT, apoptosis (Annexin V), and caspase-3 activation assays .
- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation to rule off-target effects .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to kinase targets, and how can these models be validated experimentally?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to PI3K’s ATP-binding pocket (PDB: 3HHM) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
- Validation :
- In Vitro Kinase Assays : Compare predicted ΔG values with experimental IC₅₀ (e.g., KinomeScan profiling) .
- Mutagenesis Studies : Test binding affinity against PI3K mutants (e.g., Lys802Ala) to confirm key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
